molecular formula C16H24N2O3 B2467764 Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate CAS No. 507263-18-5

Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B2467764
CAS No.: 507263-18-5
M. Wt: 292.379
InChI Key: CGUCLPMBNBPEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3 . It is a derivative of N-Boc piperazine, which serves as a useful building block/intermediate in the synthesis of several novel organic compounds .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques . Theoretical calculations performed using the DFT method and the B3LYP functional have shown high agreement with experimental results .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . Its molecular weight is 292.38 . and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate has been synthesized using various techniques. For instance, a derivative was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid, characterized by LCMS, NMR, IR, and CHN elemental analysis, and confirmed by X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Crystal Structure Analysis : The molecule's crystal structure has been studied, revealing its crystallization in the monoclinic crystal system and specific space groups. For example, one study detailed the structure of a derivative in the monoclinic system with P21/c space group, and unit cell parameters were provided (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Biological Evaluation and Applications

  • Antibacterial and Anthelmintic Activity : Some derivatives of this compound have been evaluated for their biological activities. A study found that a specific derivative exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).

  • Anticorrosive Properties : Research has also explored the use of derivatives as corrosion inhibitors. One study investigated the anticorrosive behavior of a novel derivative for carbon steel in acidic solutions, finding it effectively inhibited corrosion with a high efficiency at certain concentrations (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

  • Antiproliferative Activity in Cancer Research : Certain derivatives have been evaluated for antiproliferative activity against cancer cell lines. For instance, one study designed and synthesized formononetin-dithiocarbamate derivatives and found that specific derivatives showed significant inhibitory activity against PC-3 cells, affecting cell cycle and regulating expression of related proteins (Fu, Zhang, Song, Mao, Zhao, Liu, Hou, Li, Yang, Jin, Li, Zi, Liu, Zhang, & Zhang, 2017).

Safety and Hazards

The safety information for Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)13-6-5-7-14(12-13)20-4/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUCLPMBNBPEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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